molecular formula C16H16N4O4 B14538832 Piperazine, 1-(2,4-dinitrophenyl)-4-phenyl- CAS No. 62208-64-4

Piperazine, 1-(2,4-dinitrophenyl)-4-phenyl-

Cat. No.: B14538832
CAS No.: 62208-64-4
M. Wt: 328.32 g/mol
InChI Key: MZXWFRXXNQJHNL-UHFFFAOYSA-N
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Description

Piperazine, 1-(2,4-dinitrophenyl)-4-phenyl- is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a piperazine ring substituted with a 2,4-dinitrophenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(2,4-dinitrophenyl)-4-phenyl- typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for Piperazine, 1-(2,4-dinitrophenyl)-4-phenyl- are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(2,4-dinitrophenyl)-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Reduction: Corresponding amines.

    Condensation: Schiff bases.

Scientific Research Applications

Piperazine, 1-(2,4-dinitrophenyl)-4-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Piperazine, 1-(2,4-dinitrophenyl)-4-phenyl- involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. This can lead to the inhibition of specific enzymes or disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1-(2,4-dinitrophenyl)-4-phenyl- is unique due to the combination of the piperazine ring and the 2,4-dinitrophenyl group. This structural feature imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

CAS No.

62208-64-4

Molecular Formula

C16H16N4O4

Molecular Weight

328.32 g/mol

IUPAC Name

1-(2,4-dinitrophenyl)-4-phenylpiperazine

InChI

InChI=1S/C16H16N4O4/c21-19(22)14-6-7-15(16(12-14)20(23)24)18-10-8-17(9-11-18)13-4-2-1-3-5-13/h1-7,12H,8-11H2

InChI Key

MZXWFRXXNQJHNL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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